molecular formula C13H24O2 B156227 Methyl 9-cyclopropylnonanoate CAS No. 10152-60-0

Methyl 9-cyclopropylnonanoate

Cat. No.: B156227
CAS No.: 10152-60-0
M. Wt: 212.33 g/mol
InChI Key: BWTASFYKDVYYKM-UHFFFAOYSA-N
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Description

Methyl 9-cyclopropylnonanoate is a methyl ester derivative of a nonanoic acid backbone with a cyclopropyl substituent at the ninth carbon position. It has garnered attention in pharmacological research due to its multi-target activity in metabolic pathways, particularly in type 2 diabetes. Evidence from walnut kernel studies highlights its role in targeting PTGS2 (cyclooxygenase-2), MAOB (monoamine oxidase B), and NCOA2 (nuclear receptor coactivator 2), among others . Its AlogP value of 4.22 suggests moderate lipophilicity, balancing bioavailability and membrane permeability .

Properties

CAS No.

10152-60-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

methyl 9-cyclopropylnonanoate

InChI

InChI=1S/C13H24O2/c1-15-13(14)9-7-5-3-2-4-6-8-12-10-11-12/h12H,2-11H2,1H3

InChI Key

BWTASFYKDVYYKM-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCCC1CC1

Canonical SMILES

COC(=O)CCCCCCCCC1CC1

Synonyms

Cyclopropanenonanoic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituent
Methyl 9-cyclopropylnonanoate C₁₃H₂₂O₂ 210.31 Cyclopropyl at C9
Methyl 9-(2-propylphenyl)nonanoate C₁₉H₃₀O₂ 290.40 2-Propylphenyl at C9
3-Hydroxy-1-methylpropyl nonanoate C₁₃H₂₆O₃ 230.34 3-Hydroxy-1-methylpropyl
  • Cyclopropyl vs. The latter’s aromatic structure increases molecular weight and lipophilicity (XLogP3 = 6.4 vs. 4.22 for the cyclopropyl analog) .
  • Hydroxyl Group Impact: 3-Hydroxy-1-methylpropyl nonanoate contains a polar hydroxyl group, reducing logP compared to non-polar substituents and influencing solubility .

Physicochemical Properties

Property This compound Methyl 9-(2-propylphenyl)nonanoate 3-Hydroxy-1-methylpropyl nonanoate
logP 4.22 6.4 ~2.5 (estimated)
Molecular Weight 210.31 290.40 230.34
Polar Surface Area (Ų) ~26 (estimated) 26.3 ~50 (hydroxyl increases polarity)
  • Lipophilicity: Methyl 9-(2-propylphenyl)nonanoate’s higher logP (6.4) suggests greater membrane permeability but lower aqueous solubility than this compound.
  • Hydrogen Bonding: The hydroxyl group in 3-Hydroxy-1-methylpropyl nonanoate enhances hydrogen-bonding capacity, likely improving solubility in polar solvents .

Q & A

Basic Research Question

  • PPE : Nitrile gloves, chemical-resistant aprons, and EN 166-certified goggles.
  • Ventilation : Use fume hoods for aerosol-prone steps (e.g., sonication).
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Note: No occupational exposure limits are established, but treat as a potential irritant .

What computational approaches validate interactions between this compound and targets like PTGS2?

Advanced Research Question

  • Molecular docking (AutoDock Vina) to predict binding poses in PTGS2’s catalytic pocket.
  • Molecular dynamics simulations (GROMACS) to assess complex stability.
  • Compare results with co-crystallized ligands (e.g., celecoxib) to identify competitive binding .

How to determine missing physicochemical properties (e.g., logP, water solubility) experimentally?

Basic Research Question

  • logP : Use shake-flask method with octanol/water partitioning and HPLC quantification.
  • Water solubility : Perform saturation solubility assays at physiological pH (7.4) with UV-Vis spectroscopy.
  • Melting point : Differential scanning calorimetry (DSC) with controlled heating rates .

How to integrate multi-omics data to study this compound’s systemic effects?

Advanced Research Question

  • Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to identify pathway cross-talk (e.g., lipid metabolism).
  • Apply machine learning (e.g., Random Forest) to prioritize high-impact targets.
  • Validate using gene set enrichment analysis (GSEA) for pathways like cyclooxygenase signaling .

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